

An In-depth Technical Guide to the Physical Properties of 1,14-Dibromotetradecane

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Compound of Interest

Compound Name: 1,14-Dibromotetradecane

Cat. No.: B025923

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Introduction

1,14-Dibromotetradecane is a linear, bifunctional organobromine compound belonging to the class of α,ω -dihaloalkanes. Its structure, featuring a fourteen-carbon aliphatic chain capped at both ends by bromine atoms, makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in materials science and drug development, it serves as a long, flexible linker to synthesize polymers, supramolecular structures, and complex drug delivery systems. A thorough understanding of its physical and spectral properties is paramount for its effective use, ensuring purity, predicting behavior in reaction media, and confirming the identity of synthesized derivatives. This guide provides a comprehensive overview of the core physical and spectroscopic properties of **1,14-Dibromotetradecane**, grounded in established chemical principles and supported by reliable data sources.

Part 1: Chemical Identity and Core Physicochemical Properties

Precise identification and knowledge of the fundamental physical characteristics of a chemical reagent are the bedrock of reproducible and successful research. **1,14-Dibromotetradecane** is a waxy or fused solid at room temperature, a characteristic of long-chain alkanes, with its relatively high melting point influenced by the strong intermolecular van der Waals forces and dipole-dipole interactions arising from the terminal bromine atoms.

Chemical Identifiers

A consistent and accurate identification of **1,14-Dibromotetradecane** is crucial for sourcing and regulatory compliance. The key identifiers are summarized below.

Identifier	Value	Source(s)
IUPAC Name	1,14-dibromotetradecane	[1]
CAS Number	37688-96-3	[1]
Molecular Formula	C ₁₄ H ₂₈ Br ₂	[1] [2]
Molecular Weight	356.18 g/mol	[1]
InChIKey	SDENLXLNLFKRAR-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	<chem>C(CCCCCCBr)CCCCCBr</chem>	[1] [2]

Physicochemical Data

The physical properties of **1,14-Dibromotetradecane** dictate its handling, reaction conditions, and purification methods. The following table summarizes its key physicochemical data.

Property	Value	Significance & Experimental Context
Melting Point	50.4 °C	The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity sample. This property is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more precise thermal profile.
Boiling Point	366.3 °C at 760 mmHg	The high boiling point reflects the compound's large molecular mass and polarity. Due to this high temperature, distillation is often performed under reduced pressure to prevent decomposition.
Density	1.245 g/cm ³	Being denser than water, 1,14-Dibromotetradecane will form the lower layer in an immiscible aqueous-organic mixture, a key consideration for extraction and work-up procedures.
Flash Point	204.8 °C	The flash point is the lowest temperature at which vapors will ignite in the presence of an ignition source. This high value indicates a relatively low fire hazard under standard laboratory conditions.
Refractive Index	1.487	The refractive index is a measure of how light

propagates through the substance and is a useful physical constant for identity confirmation of a liquid sample (measured above its melting point). It is determined using a refractometer.

Solubility

Insoluble in water; Soluble in organic solvents.

Its long hydrophobic alkyl chain makes it virtually insoluble in water.[3][4] It readily dissolves in non-polar and moderately polar organic solvents such as ethers, chloroform, and benzene, a consequence of the "like dissolves like" principle.[3][4]

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the chemical structure and purity of **1,14-Dibromotetradecane**. While publicly accessible spectra for this specific compound are limited, its symmetrical structure allows for a clear prediction of its spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of **1,14-Dibromotetradecane** is expected to be relatively simple due to the molecule's symmetry. The chemical environment of the protons dictates their resonance frequency (chemical shift).

- Expected Signals:
 - Triplet ($\delta \approx 3.4$ ppm): This signal corresponds to the four protons on the carbons directly bonded to the bromine atoms (Br-CH₂-). The electronegative bromine atom deshields

these protons, shifting their signal downfield. The signal is split into a triplet by the two adjacent protons on the neighboring methylene group ($n+1$ rule, $2+1=3$).

- Multiplet ($\delta \approx 1.85$ ppm): This signal arises from the four protons on the carbons beta to the bromine atoms ($-\text{CH}_2-\text{CH}_2-\text{CH}_2\text{Br}$). These protons will appear as a multiplet due to coupling with the protons on both adjacent methylene groups.
- Broad Singlet/Multiplet ($\delta \approx 1.2-1.4$ ppm): This large, overlapping signal represents the remaining 20 protons of the central methylene groups ($-\text{CH}_2-(\text{CH}_2)_{10}-\text{CH}_2-$). Due to very similar chemical environments, their signals merge into a broad peak.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Due to the molecule's symmetry, only seven distinct carbon signals are expected.

- Expected Signals:
 - $\delta \approx 34$ ppm: The carbon atom directly attached to the bromine ($\text{CH}_2\text{-Br}$). This carbon is shifted downfield due to the electronegativity of the bromine.
 - $\delta \approx 33$ ppm: The carbon atom beta to the bromine ($-\text{CH}_2-\text{CH}_2\text{Br}$).
 - $\delta \approx 28-30$ ppm: A series of signals for the remaining five unique carbon atoms in the central part of the alkyl chain. The chemical shifts of these carbons are very similar, typical for the internal methylene groups of a long alkyl chain.

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum reveals the vibrational modes of the molecule's functional groups. For **1,14-Dibromotetradecane**, the spectrum is dominated by the vibrations of the alkyl chain and the carbon-bromine bonds.

- Key Vibrational Bands:
 - $2920-2850\text{ cm}^{-1}$ (Strong): These intense peaks are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (CH_2) groups in the long alkyl

chain.

- 1465 cm^{-1} (Medium): This absorption corresponds to the scissoring (bending) vibration of the CH_2 groups.
- $\sim 1250\text{ cm}^{-1}$ (Variable): A CH_2 wagging vibration can often be observed in this region for long alkyl chains.[5]
- $\sim 720\text{ cm}^{-1}$ (Medium): This peak is due to the rocking motion of the long methylene chain.
- $690\text{-}515\text{ cm}^{-1}$ (Medium-Strong): The C-Br stretching vibration falls within this range.[5]
The presence of a band in this region is a strong indicator of the carbon-bromine bond.

Part 3: Experimental Workflow and Methodologies

The determination of the physical and spectroscopic properties of a compound like **1,14-Dibromotetradecane** follows a logical and systematic workflow to ensure data accuracy and compound integrity.

General Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical and spectroscopic characterization of a synthesized or procured chemical sample.

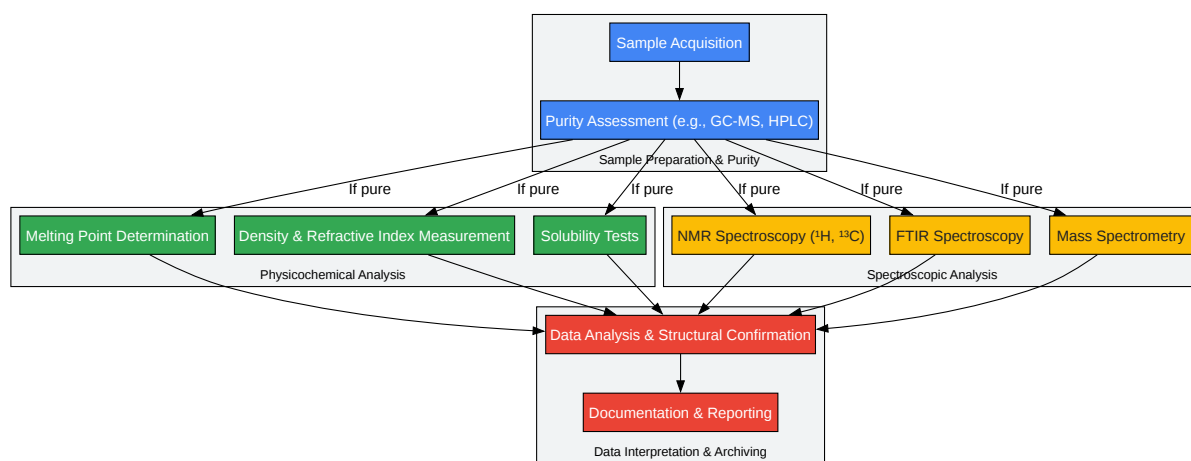


Figure 1. General Workflow for Chemical Characterization

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